4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide is C10H9F3N4O. The molecular weight is 258.2 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 4-Azido-N,N-dimethyl-2-trifluoromethylbenzamide are not available, azides are known to be useful in various chemical reactions. For instance, they have been used in the synthesis of various heterocycles .Scientific Research Applications
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Synthesis of Various Heterocycles
- Field : Organic Chemistry
- Application : Organic azides are used in the synthesis of various heterocycles . They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .
- Method : The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The synthetic methods of organic azides are grouped into different categories .
- Results : This leads to the synthesis of various heterocycles from organic azides .
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Study of Vibrations in Solvents
- Field : Physical Chemistry
- Application : DFT calculations were performed to study the solvent effect on the vibrations of 4-azidoacetanilde .
- Method : B3LYP functional was employed in the DFT calculations with 7 basis sets . The study found that the vibrations of azido asymmetric stretch is closely coupled with other combination bands and is sensitive to the solvent .
- Results : The absorption profile of 4-azidoacetanilde is very solvent dependent . Stronger couplings of vibrations of 4-azidoacetanilde are predicted in NNDMA and the intensity of the azide asymmetric stretch is substantially reduced .
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Fermi Resonances
- Field : Spectroscopy
- Application : The complicated absorption profile of 4-azido-l-phenylalanine (pN 3 Phe) in isopropanol was identified and attributed to accidental Fermi resonances .
- Method : The identification was made by means of linear absorption and two-dimensional (2D) IR spectroscopies .
- Results : The study found that the absorption profile of 4-azido-l-phenylalanine is very solvent dependent .
Safety And Hazards
properties
IUPAC Name |
4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c1-17(2)9(18)7-4-3-6(15-16-14)5-8(7)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVZBAAHYYBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-azido-N,N-dimethyl-2-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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